2,5-Dichlorophenethylamine 2,5-Dichlorophenethylamine
Brand Name: Vulcanchem
CAS No.: 56133-86-9
VCID: VC2824502
InChI: InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
SMILES: C1=CC(=C(C=C1Cl)CCN)Cl
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol

2,5-Dichlorophenethylamine

CAS No.: 56133-86-9

Cat. No.: VC2824502

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichlorophenethylamine - 56133-86-9

Specification

CAS No. 56133-86-9
Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
IUPAC Name 2-(2,5-dichlorophenyl)ethanamine
Standard InChI InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
Standard InChI Key KSKAHYBZLQUACF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)CCN)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)CCN)Cl

Introduction

Chemical Identity and Structural Properties

2,5-Dichlorophenethylamine is an organic compound belonging to the phenethylamine class, characterized by a phenyl ring with two chlorine atoms at positions 2 and 5, connected to an ethylamine moiety. This specific arrangement of substituents distinguishes it from other phenethylamine derivatives and contributes to its unique physicochemical properties.

Basic Identification Information

The compound is formally identified through several parameters as outlined in Table 1:

ParameterInformation
CAS Registry Number56133-86-9
IUPAC Name2-(2,5-dichlorophenyl)ethanamine
Molecular FormulaC₈H₉Cl₂N
Molecular Weight190.07 g/mol
InChIInChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
InChIKeyKSKAHYBZLQUACF-UHFFFAOYSA-N
Canonical SMILESClC1=CC=C(Cl)C(=C1)CCN

Table 1: Identification parameters of 2,5-Dichlorophenethylamine

Physical and Chemical Properties

The physical and chemical properties of 2,5-Dichlorophenethylamine provide critical information for handling, storage, and application in research settings. These properties are summarized in Table 2:

PropertyValue
Physical State (20°C)Liquid
AppearancePale-yellow to Yellow-brown liquid
Boiling Point132-134°C @ 10 Torr
Density1.3 g/cm³
Refractive Index1.56
Recommended StorageCool, dry place (2-8°C)

Table 2: Physical and chemical properties of 2,5-Dichlorophenethylamine

The compound exhibits properties typical of substituted phenethylamines, with the chlorine substituents affecting its solubility profile, making it soluble in many organic solvents but poorly soluble in water. The chlorine atoms also influence the electronic distribution within the molecule, potentially affecting its reactivity in chemical reactions and biological systems.

Structural Relationship to Other Phenethylamines

2,5-Dichlorophenethylamine belongs to the broader class of substituted phenethylamines, a significant group of compounds with diverse biological activities. The structural relationship between this compound and the broader phenethylamine family provides context for understanding its potential functions and applications.

Phenethylamine Classification

Phenethylamines are characterized by a phenyl ring joined to an amino group via a two-carbon sidechain. Various substitutions on this basic structure result in compounds with diverse pharmacological properties . The general phenethylamine structure serves as a molecular scaffold for numerous biologically active compounds, including neurotransmitters, hormones, stimulants, and psychoactive substances .

Comparative Structure Analysis

The 2,5-dichloro substitution pattern distinguishes this compound from other phenethylamine derivatives. While some phenethylamines, particularly those with methoxy substitutions (such as the 2C series), have documented psychoactive properties, the specific pharmacological profile of 2,5-Dichlorophenethylamine is less extensively characterized in the available literature .

Biological Activity and Pharmacological Properties

Relationship to Bioactive Phenethylamines

Phenethylamines as a class include many compounds with significant biological activity. The parent compound, phenethylamine (PEA), acts as a central nervous system stimulant in humans, regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Analytical Methods and Identification

Analytical methods for the identification and characterization of 2,5-Dichlorophenethylamine typically employ standard techniques used for similar organic compounds.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of phenethylamine derivatives, providing quantitative determination of purity and detection of potential impurities. These methods are particularly valuable for quality control in research-grade materials.

Spectroscopic Analysis

Spectroscopic techniques useful for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

Comparative Analysis with Related Compounds

2,5-Dichloro-1,4-phenylenediamine vs. 2,5-Dichlorophenethylamine

It's important to distinguish 2,5-Dichlorophenethylamine (C₈H₉Cl₂N) from 2,5-Dichloro-1,4-phenylenediamine (C₆H₆Cl₂N₂), as these compounds have distinct structures and properties despite their similarly named substituents:

Parameter2,5-Dichloro-1,4-phenylenediamine2,5-Dichlorophenethylamine
Molecular FormulaC₆H₆Cl₂N₂C₈H₉Cl₂N
Molecular Weight177.03 g/mol190.07 g/mol
Structure1,4-diamino-2,5-dichlorobenzene2-(2,5-dichlorophenyl)ethanamine
Physical StateCrystal/solidLiquid
Melting Point166°CNot specified
CAS Number20103-09-756133-86-9

Table 3: Comparison of 2,5-Dichloro-1,4-phenylenediamine and 2,5-Dichlorophenethylamine

Relationship to Other Halogenated Phenethylamines

Within the broader context of halogenated phenethylamines, various substitution patterns yield compounds with different properties and potential applications. The 2,4-Dichlorophenethylamine isomer, for example, has been studied for its effects on enzyme systems such as PfDHFR and MAO.

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